molecular formula C13H15N5OS4 B12569942 N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide

Cat. No.: B12569942
M. Wt: 385.6 g/mol
InChI Key: MQBYFURRLYKFAI-UHFFFAOYSA-N
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Description

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide is a complex heterocyclic compound featuring a 14-membered tetrathiatetrazecin ring fused with a cyclopentane moiety. The tetrathiatetrazecin system incorporates four sulfur and four nitrogen atoms, while the 2-methylbenzamide substituent introduces aromatic and amide functionalities. Crystallographic refinement of such molecules likely employs programs like SHELXL, a standard tool for small-molecule structural analysis .

Properties

Molecular Formula

C13H15N5OS4

Molecular Weight

385.6 g/mol

IUPAC Name

N-(8,8a-dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide

InChI

InChI=1S/C13H15N5OS4/c1-9-5-2-3-6-10(9)13(19)14-18-20-12-8-4-7-11(12)15-21-16-22-17-23-18/h2-8,11,15-17H,1H3,(H,14,19)

InChI Key

MQBYFURRLYKFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2SC3=CC=CC3NSNSNS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system, followed by the introduction of the 2-methylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Heterocyclic Benzamide Derivatives
Compound Core Ring System Key Substituents Ring Size Heteroatoms
Target Compound Cyclopenta-fused tetrathiatetrazecin 2-methylbenzamide 14-membered 4 S, 4 N
9-(R)-6,11-Dihydrodibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides Dibenzo-thiadiazepine dioxide Varied R groups at phenyl 7-membered 1 S, 2 N, 2 O (dioxide)
Azetidinone-Benzimidazole Derivatives Azetidinone (β-lactam) + benzimidazole Chloro, substituted phenyl 4-membered 1 N (β-lactam), 2 N (benzimidazole)
SDS Compound Isoxazoline + isoxazolidine 3,5-Dichloro-4-fluoro, trifluoromethyl 5-membered 2 O, 1 N (isoxazoline)

Key Observations :

  • Ring Size and Flexibility: The target’s 14-membered tetrathiatetrazecin ring offers greater conformational flexibility compared to smaller systems like thiadiazepines (7-membered) or azetidinones (4-membered). This may influence binding affinity in biological systems or material properties.
  • Heteroatom Composition : The high sulfur content (4 S atoms) in the target could enhance lipophilicity and metal-binding capacity relative to oxygen-rich analogs like thiadiazepine dioxides .
  • Substituent Effects : The 2-methylbenzamide group is less sterically hindered and electronically deactivated compared to the SDS compound’s halogenated aryl groups, which may reduce reactivity and environmental persistence .

Key Observations :

  • Temperature Requirements: The thiadiazepine synthesis requires high temperatures (208°C), whereas azetidinone derivatives form under milder conditions. The target compound’s synthesis may involve similar high-temperature steps due to its complex heterocycle.
  • Amide Formation: The target’s benzamide group likely arises from classical coupling reactions, contrasting with the azetidinone derivatives’ use of chloroacetyl chloride for β-lactam formation .

Biological Activity

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity based on various research studies and data sources.

  • Molecular Formula : C14H14N4S4
  • Molecular Weight : 385.6 g/mol
  • CAS Number : 6583-74-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of sulfur atoms in its structure may enhance its reactivity and interaction with biological macromolecules.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds with structural similarities have shown potential in inhibiting the proliferation of cancer cell lines. For example, compounds tested against lung cancer cell lines (A549 and HCC827) demonstrated IC50 values ranging from 2.12 μM to 5.13 μM .

Antimicrobial Activity

Antimicrobial properties have been observed in related compounds:

  • Testing against Bacteria : Compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated varying degrees of antimicrobial activity .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production:

  • Inhibition Studies : Related compounds have been tested for their ability to inhibit tyrosinase activity. For instance, certain analogs exhibited IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that this compound could potentially act as a potent inhibitor in hyperpigmentation disorders.

Data Tables

Biological Activity IC50 Values (µM) Tested Cell Lines
Antitumor2.12 - 5.13A549
AntimicrobialVariesE. coli & S. aureus
Tyrosinase Inhibition1.12 (strongest)Mushroom Tyrosinase

Case Studies

  • Antitumor Efficacy : A study involving various synthesized compounds similar to this compound demonstrated significant inhibition of lung cancer cell proliferation in both 2D and 3D assay formats .
  • Tyrosinase Inhibition : A specific analog was found to be 22 times more effective than kojic acid in inhibiting tyrosinase activity in vitro . This highlights the potential of this compound in treating conditions related to excessive melanin production.

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